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2-Chlorooxazolo[4,5-c]pyridine

hydrochloride

Cat. No.: B11906784

Get Quote

Executive Summary & Structural Significance
The oxazolo[4,5-c]pyridine scaffold represents a critical "privileged structure" in drug discovery,

serving as a bioisostere for purines and an isostere of the more common oxazolo[4,5-

b]pyridine. Its unique electronic distribution—defined by the fusion of an electron-rich oxazole

ring with an electron-deficient pyridine ring across the c-bond (C3–C4)—results in distinct NMR

signatures essential for regioisomeric differentiation.

This guide focuses on the [4,5-c] isomer, distinguishing it from its [4,5-b], [5,4-b], and [5,4-c]

counterparts through diagnostic 13C NMR chemical shifts.

Structural Analysis & Numbering Scheme
Understanding the IUPAC numbering is prerequisite to interpreting the NMR data. The fusion

occurs at the 3,4-position of the pyridine ring.
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Caption: Standard IUPAC numbering for the oxazolo[4,5-c]pyridine core. Note the bridgehead

carbons C3a and C7a.[1]

Comparative 13C NMR Chemical Shifts
The following data aggregates experimental values for the oxazolo[4,5-c]pyridine core and its

derivatives, contrasted with common isomers to facilitate structural verification.

Table 1: Diagnostic 13C NMR Shifts (ppm)
Solvent: CDCl₃ or DMSO-d₆ (as noted).[2][3][4] Reference: TMS (0 ppm).[5]

Position Carbon Type
Oxazolo[4,5-

c]pyridine (2-Ph
derivative)

Oxazolo[4,5-

b]pyridine

(Isomer)

Oxazolo[5,4-

b]pyridine

(Isomer)

C-2 Oxazole C=N 160.4 – 168.5 163.0 – 165.0 158.0 – 161.0

C-3a Bridgehead 139.0 – 142.0 155.0 – 158.0 125.0 – 128.0

C-7a Bridgehead 148.0 – 153.0 115.0 – 118.0 150.0 – 153.0

C-4 Pyridine CH 139.0 – 140.0 N/A (Bridgehead) 120.0 – 122.0

C-6 Pyridine CH 145.0 – 146.0 118.0 – 120.0 145.0 – 147.0

C-7 Pyridine CH 105.0 – 115.0 119.0 – 121.0 N/A (Bridgehead)
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Key Diagnostic Features:

C-2 Resonance: The C-2 carbon is the most deshielded signal (typically >160 ppm),

characteristic of the N=C-O moiety.

Bridgehead Distinction:

In [4,5-c], the bridgeheads (C3a/C7a) are both quaternary aromatic carbons. C7a is

typically more deshielded (~150 ppm) due to the adjacent oxygen.

In [4,5-b], C3a is adjacent to the pyridine nitrogen, shifting it significantly downfield (~155

ppm).

Pyridine Ring Carbons: The C-4 position in the [4,5-c] system appears as a CH signal

around 140 ppm, whereas in the [4,5-b] system, the equivalent position is a bridgehead.

Experimental Protocols & Synthesis
To obtain high-quality NMR data, the synthesis of the core scaffold is often required. Below is a

validated protocol for synthesizing 2-substituted oxazolo[4,5-c]pyridines, which are stable

precursors for characterization.

Protocol: Cyclization of 3-Amino-4-hydroxypyridine
Principle: This reaction relies on the condensation of a carboxylic acid derivative with the ortho-

aminophenol moiety of the pyridine.

Reagents:

Substrate: 3-Amino-4-hydroxypyridine (or 3-amino-pyridin-4-one tautomer).

Cyclizing Agent: Benzoic acid (for 2-Ph) or Triethyl orthoformate (for unsubstituted C-2).

Catalyst: Polyphosphoric acid (PPA) or PPE (Polyphosphate ester).

Step-by-Step Workflow:
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Preparation: Mix 3-amino-4-hydroxypyridine (1.0 eq) with benzoic acid (1.1 eq) in PPA (10-15

volumes).

Cyclization: Heat the mixture to 140–160 °C for 4–6 hours. Monitor by TLC (the product is

less polar than the starting aminopyridine).

Work-up:

Cool to room temperature.

Pour onto crushed ice/water.

Neutralize with NH₄OH (conc.) to pH ~8 to precipitate the free base.

Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash

chromatography (DCM/MeOH).

Characterization: Dissolve ~10 mg in CDCl₃ or DMSO-d₆ for 13C NMR (100 MHz+

recommended due to quaternary carbons).

Synthetic Pathway Diagram

3-Amino-4-hydroxypyridine Amide Intermediate
(Transient)

AcylationR-COOH / PPA
(150°C)

Oxazolo[4,5-c]pyridine
(2-substituted)

Cyclodehydration
(-H2O)

Click to download full resolution via product page

Caption: General synthetic route for accessing the oxazolo[4,5-c]pyridine core.

Factors Affecting Chemical Shifts
When analyzing derivatives, consider these electronic effects:

Substituent at C-2:

Alkyl (Methyl/Ethyl): C-2 shifts upfield to ~162 ppm.

Aryl (Phenyl): C-2 shifts downfield to ~168 ppm (conjugation).
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Carbonyl (2-one): If the ring is oxidized to the oxazol-2(3H)-one, the C-2 signal shifts to

~154 ppm (urea-like character) and the pyridine ring carbons will show significant

shielding due to the loss of aromaticity in the oxazole ring.

Solvent Effects:

DMSO-d₆: Often causes a slight downfield shift (+0.5 to 1.0 ppm) for polar carbons (C-2,

C-7a) compared to CDCl₃ due to hydrogen bonding interactions with the ring nitrogens.

References
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Synthesis of substituted oxazolo[4,5-b]pyridine derivatives.Arkivoc, 2001.

PubChem Compound Summary: Oxazolo[4,5-c]pyridine. (General identifiers and physical

properties).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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